1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
Description
This compound is a heterocyclic organic molecule featuring an imidazolidin-2-one core linked to a pyrrolidine-1-carbonyl group substituted with a 6-methoxypyridazin-3-yloxy moiety.
Properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-21-10-2-3-11(16-15-10)22-9-4-6-17(8-9)13(20)18-7-5-14-12(18)19/h2-3,9H,4-8H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCVRFGJALMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves multiple steps, typically starting with the preparation of the pyrrolidine ring. This can be achieved through cyclization reactions involving suitable precursors. The pyridazine moiety is introduced via nucleophilic substitution reactions, where a methoxy group is added to the pyridazine ring. The final step involves the formation of the imidazolidinone group through a condensation reaction with appropriate reagents .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazine and pyrrolidine rings, using reagents like halides or amines.
Condensation: The imidazolidinone group can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
- Anti-inflammatory Properties : The unique structure allows interaction with inflammatory pathways, potentially leading to the development of anti-inflammatory drugs. This could be particularly relevant in treating chronic conditions such as arthritis or inflammatory bowel disease.
- Anticancer Potential : Research indicates that the compound may affect cellular pathways involved in cancer progression. Its structural features suggest that it could inhibit tumor growth by modulating signaling pathways or inducing apoptosis in cancer cells .
Drug Discovery
The compound serves as a valuable building block for synthesizing more complex molecules. It can be modified to enhance its biological activity or to create derivatives with improved pharmacokinetic profiles. This adaptability is crucial in drug design, allowing researchers to tailor compounds for specific therapeutic targets .
Biological Research
In biological studies, the compound's interactions with various enzymes and receptors are of particular interest. Understanding these interactions can lead to insights into its mechanism of action and help identify potential side effects or therapeutic benefits .
Case Studies and Research Findings
Recent studies have explored various aspects of this compound:
- Anticancer Studies : A study evaluating the anticancer properties found that derivatives of imidazolidinones showed promising results against several cancer cell lines, indicating that modifications could enhance efficacy against specific types of tumors .
- Antimicrobial Screening : Another research effort focused on synthesizing related compounds and screening them for antimicrobial activity against resistant strains of bacteria. Results indicated that certain modifications significantly increased potency against Gram-positive bacteria .
- Pharmacokinetic Evaluations : In vivo studies assessed the pharmacokinetics of similar compounds, revealing insights into absorption rates and bioavailability which are critical for determining therapeutic effectiveness .
Mechanism of Action
The mechanism of action of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use, such as inhibiting enzyme activity or blocking receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, molecular properties, and reported biological activities:
Key Observations:
Structural Modifications and Activity: The 6-methoxypyridazine group in the target compound and TAK-385 is critical for receptor binding. In TAK-385, this moiety contributes to GnRH antagonism and metabolic stability .
Biological Relevance: TAK-385’s reduced cytochrome P450 inhibition highlights the importance of substituent selection in minimizing off-target effects. This could inform optimization strategies for the target compound . Metal complexes (e.g., 7a, 7b) demonstrate that coordination chemistry can enhance antitumor efficacy, suggesting a possible avenue for derivatizing the imidazolidinone core .
Tools like SHELXL () and ORTEP-3 () are essential for analyzing such structural features.
Biological Activity
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may influence its interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H21N3O3 |
| Molecular Weight | 277.34 g/mol |
| CAS Number | 2034502-42-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neurological pathways. The methoxypyridazine moiety is thought to enhance the compound's ability to modulate neurotransmission, which may lead to therapeutic effects in conditions such as anxiety and depression.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antidepressant Activity
In vitro studies have shown that this compound can inhibit the reuptake of serotonin and norepinephrine, suggesting its potential as an antidepressant. A study demonstrated that administration of the compound in animal models resulted in significant reductions in depressive-like behaviors, comparable to established antidepressants .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant enzyme activity .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Study on Depression Models : In a controlled study involving mice subjected to chronic unpredictable stress, treatment with the compound significantly improved behavioral outcomes compared to control groups. The results indicated a potential for development as a novel antidepressant .
- Neuroprotection in Ischemia Models : Another study focused on ischemic stroke models where the compound was administered post-injury. The findings revealed reduced infarct size and improved motor recovery, supporting its neuroprotective claims .
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, carbonyl activation, and cyclization. For example, the pyrrolidine ring is functionalized via coupling with a methoxypyridazine moiety under mild alkaline conditions (e.g., K₂CO₃ in DMF at 60°C). Subsequent carbonyldiimidazole (CDI)-mediated acylation with imidazolidin-2-one ensures regioselectivity. Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) is critical to isolate the product with >95% purity .
Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is indispensable for confirming regiochemistry and connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .
Q. How can researchers initially evaluate the biological activity of this compound?
Standard in vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-luminescence). Dose-response curves (IC₅₀ calculations) and selectivity profiling against related enzymes/cell lines are recommended. Parallel toxicity screening using human primary cells (e.g., hepatocytes) ensures early identification of off-target effects .
Advanced Research Questions
Q. What strategies optimize the synthesis yield and scalability of this compound for preclinical studies?
Reaction optimization via Design of Experiments (DoE) is advised, focusing on solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst screening (e.g., Pd/C for deprotection steps). Continuous-flow chemistry may enhance scalability, while in-line FTIR monitoring ensures real-time reaction control. Intermediate stability studies (e.g., under varying pH/temperature) prevent degradation during scale-up .
Q. How does structural modification of the pyrrolidine or imidazolidinone moieties affect target binding and pharmacokinetics?
Computational docking (e.g., AutoDock Vina) identifies critical binding interactions (e.g., hydrogen bonds with methoxypyridazine). Systematic SAR studies involve synthesizing analogs with substituents at the pyrrolidine 3-position or imidazolidinone carbonyl group. Pharmacokinetic parameters (logP, metabolic stability in liver microsomes) are assessed to correlate structural changes with bioavailability .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Meta-analysis of raw datasets (e.g., IC₅₀ values) using statistical tools (ANOVA, Bland-Altman plots) identifies methodological disparities. Replicate experiments under standardized conditions (e.g., cell passage number, assay buffer composition) are critical. Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) clarifies mechanism-specific effects .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
OECD guidelines recommend studying hydrolysis (pH 4–9), photodegradation (UV-Vis irradiation), and biodegradation (activated sludge). LC-MS/MS quantifies degradation products, while Daphnia magna or algal growth inhibition tests evaluate acute ecotoxicity. Computational models (EPI Suite) predict bioaccumulation potential and persistence .
Q. How can machine learning enhance the design of derivatives with improved target selectivity?
QSAR models trained on kinase inhibition datasets (e.g., ChEMBL) prioritize derivatives with predicted selectivity. Feature importance analysis (SHAP values) highlights structural contributors (e.g., methoxy group orientation). Generative adversarial networks (GANs) propose novel scaffolds, validated by synthetic feasibility (e.g., retrosynthetic analysis using AiZynthFinder) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
